

# Preclinical Evaluation of Nota-AE105 for Cancer Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Nota-AE105 |           |
| Cat. No.:            | B12388337  | Get Quote |

#### Introduction

The urokinase-type plasminogen activator receptor (uPAR) is a key protein involved in cancer cell invasion and metastasis.[1] Its overexpression is a well-established biomarker for aggressiveness in many types of cancer, including breast, prostate, bladder, and neuroendocrine tumors.[1][2] This makes uPAR an attractive target for both therapeutic intervention and diagnostic imaging. AE105, a small 9-mer peptide, is a high-affinity antagonist of uPAR.[3] When chelated with NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and labeled with a positron-emitting radionuclide like Gallium-68 (<sup>68</sup>Ga), it forms <sup>68</sup>Ga-NOTA-AE105, a promising radiopharmaceutical for positron emission tomography (PET) imaging of uPAR expression in tumors.[4] This technical guide provides an in-depth overview of the preclinical studies that have evaluated the potential of Nota-AE105 for cancer imaging.

### **Mechanism of Action and Imaging Rationale**

The urokinase-type plasminogen activator (uPA) system plays a crucial role in the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis. The binding of uPA to its receptor, uPAR, on the cancer cell surface initiates a proteolytic cascade. **Nota-AE105** is a peptide antagonist that binds to uPAR with high affinity, thereby blocking the binding of uPA. When labeled with a radioisotope, **Nota-AE105** allows for the non-invasive visualization and quantification of uPAR expression in tumors using PET imaging.



#### uPAR Signaling and Nota-AE105 Inhibition





#### General Preclinical Evaluation Workflow for Nota-AE105



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Urokinase Plasminogen Activator Receptor-PET with 68Ga-NOTA-AE105: First Clinical Experience with a Novel PET Ligand PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Dosimetry, and Tumor Detection Ability of 68Ga-NOTA-AE105: First-in-Human Study of a Novel Radioligand for uPAR PET Imaging PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted imaging of uPAR expression in vivo with cyclic AE105 variants PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Evaluation of Nota-AE105 for Cancer Imaging: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388337#preclinical-studies-of-nota-ae105-for-cancer-imaging]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com